

A Technical Guide to Hu Reagents: Properties, Protocols, and Pathways

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Compound of Interest

Compound Name:	2-((Difluoromethyl)sulfonyl)pyridine
Cat. No.:	B589232

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and reaction mechanisms of two prominent "Hu Reagents" developed by the research group of Professor Jinbo Hu. These reagents, S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine and difluoromethyl 2-pyridyl sulfone, have emerged as powerful tools in synthetic chemistry, particularly for the introduction of the difluoromethyl group—a moiety of significant interest in the design of novel pharmaceuticals and agrochemicals.

Difluoromethyl 2-Pyridyl Sulfone: A Gateway to Gem-Difluoroolefins

Difluoromethyl 2-pyridyl sulfone is a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones, proceeding via a Julia-Kocienski-type reaction. This transformation is pivotal for the synthesis of difluoroalkenes, which are valuable intermediates in organic synthesis.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of difluoromethyl 2-pyridyl sulfone is presented in the table below. The reagent is a stable, crystalline solid, facilitating its handling and storage.^{[2][3]}

Property	Value	Reference
CAS Number	1219454-89-3	[3]
Molecular Formula	C ₆ H ₅ F ₂ NO ₂ S	[3]
Molecular Weight	193.17 g/mol	[3]
Melting Point	44-49 °C	[1]
Appearance	White to off-white crystalline solid	[2]
Solubility (Water)	3.9 g/L (at 25 °C)	
pKa (Predicted)	-2.60 ± 0.19	

Experimental Protocol: Gem-Difluoroolefination of Aldehydes and Ketones

The following is a typical experimental procedure for the gem-difluoroolefination of a carbonyl compound using difluoromethyl 2-pyridyl sulfone.

Materials:

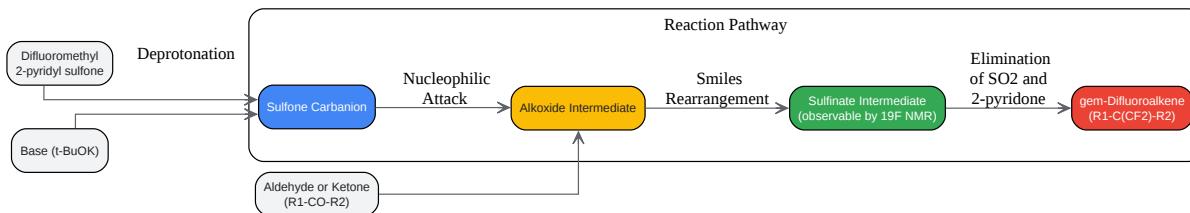
- Difluoromethyl 2-pyridyl sulfone
- Aldehyde or ketone
- Potassium tert-butoxide (t-BuOK)
- Anhydrous N,N-dimethylformamide (DMF)
- 3 M Hydrochloric acid (HCl)
- Nitrogen or Argon atmosphere

Procedure:

- To a solution of the carbonyl compound (1.2 equivalents) and difluoromethyl 2-pyridyl sulfone (1.0 equivalent) in anhydrous DMF, cooled to -50 °C under an inert atmosphere, is added a solution of t-BuOK (1.8 equivalents) in DMF dropwise.
- The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.
- The reaction is quenched by the addition of 3 M HCl at -40 °C.
- The mixture is then warmed to room temperature, and the product is extracted with a suitable organic solvent.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.

Signaling Pathway: Julia-Kocienski Reaction Mechanism

The reaction proceeds through a well-established Julia-Kocienski mechanism. The key steps involve the formation of a carbanion, nucleophilic attack on the carbonyl, a Smiles rearrangement, and subsequent elimination to yield the alkene.



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Julia-Kocienski reaction pathway for gem-difluoroolefination.

S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine: A Versatile Difluoromethylating Agent

S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine is a valuable reagent for the electrophilic and radical difluoromethylation of a variety of nucleophiles, including thiols, amines, and carbanions. This reagent offers a convenient method for the direct introduction of the CF_2H group.

Physicochemical Properties

Detailed experimental data for all physicochemical properties of S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine are not widely available in the public domain. However, the following information has been compiled from available sources.

Property	Value	Reference
CAS Number	1097192-99-8	
Molecular Formula	$\text{C}_{14}\text{H}_{13}\text{F}_2\text{NO}_3\text{S}_2$	
Molecular Weight	345.38 g/mol	
Appearance	Solid (presumed)	
Melting Point	Not available (A similar non-fluorinated analog, (R)-(-)-S-Methyl-S-phenylsulfoximine, has a melting point of 29-31 °C)	
Solubility	Not available	
Thermal Stability	DSC and TGA analyses of a similar sulfoximine-based reagent suggest good thermal stability under typical reaction conditions.	

Experimental Protocol: Synthesis of S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine

The synthesis of this reagent is typically achieved through a copper-catalyzed nitrene transfer reaction.

Materials:

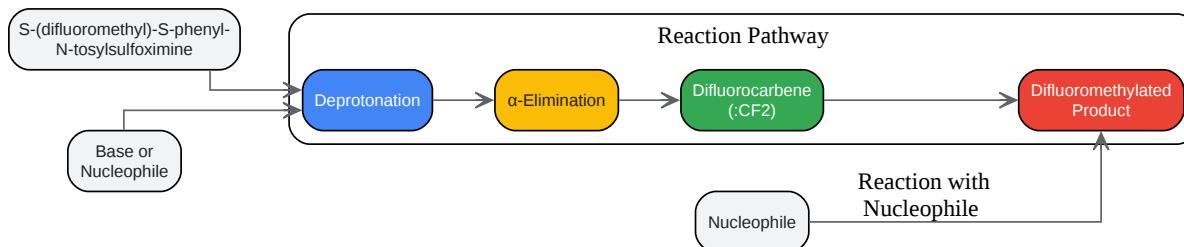
- S-(Difluoromethyl)phenyl sulfoxide
- [N-(p-Tolylsulfonyl)imino]phenyliodinane (TsN=IPh)
- Copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$)
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon atmosphere

Procedure:

- To a solution of S-(difluoromethyl)phenyl sulfoxide (1.0 equivalent) and [N-(p-tolylsulfonyl)imino]phenyliodinane (1.2 equivalents) in anhydrous DCM under an inert atmosphere, is added a catalytic amount of $\text{Cu}(\text{OTf})_2$ (e.g., 5 mol%).
- The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or NMR).
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine.

Signaling Pathway: Difluorocarbene Generation

The difluoromethylation reactions using this reagent are proposed to proceed through the in-situ generation of difluorocarbene.



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Proposed mechanism for difluorocarbene generation.

Conclusion

The Hu Reagents, difluoromethyl 2-pyridyl sulfone and S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine, represent significant advancements in the field of fluorine chemistry. Their distinct reactivity profiles provide synthetic chemists with versatile and efficient methods for the introduction of the difluoromethyl group and the synthesis of gem-difluoroolefins. This guide serves as a foundational resource for researchers and professionals in drug discovery and development, enabling the effective application of these powerful synthetic tools. Further research into the physicochemical properties and reaction scope of these reagents will undoubtedly continue to expand their utility in the synthesis of complex and biologically active molecules.

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